1,6-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
1,6-dimethyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N10/c1-11-20-16(12-9-19-25(2)17(12)21-11)18-10-15-23-22-13-5-6-14(24-27(13)15)26-7-3-4-8-26/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBNIFVHXQEQKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)C)NCC3=NN=C4N3N=C(C=C4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,6-Dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising multiple heterocyclic rings, which contribute to its biological activity. Its molecular formula is C₁₈H₂₃N₇ and it has a molecular weight of 357.43 g/mol. The presence of pyrrolidine and triazole moieties suggests potential interactions with various biological targets.
Research indicates that the compound may act through several mechanisms:
- Kinase Inhibition : The compound has shown promise as an inhibitor of specific kinases involved in cell signaling pathways. For instance, it may inhibit the TGF-β type I receptor kinase (ALK5), which is implicated in cancer progression and fibrosis .
- Epigenetic Modulation : The structure suggests potential interactions with epigenetic reader domains, which could influence gene expression patterns related to disease states .
- Antifibrotic Activity : Preliminary studies have indicated that the compound can reduce fibrosis markers in vitro and in vivo, suggesting potential therapeutic applications in fibrotic diseases .
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
| Activity | IC50 Value (μM) | Reference |
|---|---|---|
| ALK5 Inhibition | 0.013 | |
| Antifibrotic Effect | Not specified | |
| Epigenetic Modulation | Not specified |
Case Studies
Several studies have investigated the biological effects of this compound:
- Cancer Research : A study focused on the inhibition of ALK5 demonstrated that the compound significantly reduced tumor growth in xenograft models. The IC50 value of 0.013 μM indicates a potent inhibitory effect on cancer cell lines .
- Fibrosis Models : In a murine model of liver fibrosis, treatment with the compound resulted in over 80% reduction in fibrosis markers after acute dosing. This suggests that it may be effective in treating fibrotic diseases by targeting specific pathways involved in fibroblast activation .
- Epigenetic Studies : The compound's ability to modulate histone methyltransferases was explored, showing promising results in altering gene expression profiles associated with disease states .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Selected Pyrazolo-Pyrimidine Derivatives
Key Observations:
Substituent Impact on Bioactivity :
- The pyrrolidin-1-yl group in the target compound may enhance solubility compared to aromatic substituents (e.g., aryloxy in compound 8a,b) .
- Triazolo-pyridazine and azetidine moieties (as in ) are associated with kinase inhibition due to their planar, heterocyclic structures, which facilitate ATP-binding pocket interactions .
Synthetic Flexibility :
- Chlorinated pyrazolo-pyrimidine intermediates (e.g., 4-chloro-6-(chloromethyl)-1-methyl derivatives) enable versatile functionalization via nucleophilic substitution, a strategy shared across multiple analogs .
Structural Stability :
- Methyl groups at positions 1 and 6 (target compound) reduce steric hindrance during synthesis compared to bulkier substituents (e.g., benzylpiperazine in ), improving reaction yields .
NMR Profiling :
- Substituents in regions analogous to "region A" and "region B" (as defined in ) alter chemical shifts, suggesting modifications to electronic environments that could influence binding dynamics.
Research Findings and Implications
- Kinase Inhibition Potential: The triazolo-pyridazine scaffold in the target compound mirrors ligands in PDB entries (e.g., 7Y4 ), which inhibit kinases via competitive binding. Docking studies (as in ) predict enhanced affinity due to the pyrrolidine moiety’s flexibility.
- Anticancer Activity: Pyrazolo-pyrimidine derivatives (e.g., ) exhibit anticancer activity via kinase pathway modulation. The target compound’s hybrid structure may improve selectivity over non-malignant cells.
- Synthetic Challenges : Multi-step syntheses (e.g., Vilsmeier–Haack formylation in ) highlight the need for optimized conditions to minimize byproducts in triazolo-pyridazine coupling reactions.
Q & A
Basic: What are the common synthetic routes for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step protocols. For example:
- Step 1 : Coupling of pyrazolo[3,4-d]pyrimidin-4-amine intermediates with triazolopyridazine derivatives via nucleophilic substitution. A mixture of cesium carbonate (base), copper(I) bromide (catalyst), and cyclopropanamine in dimethyl sulfoxide (DMSO) at 35°C for 48 hours has been used for analogous reactions .
- Step 2 : Purification via column chromatography (e.g., ethyl acetate/hexane gradient) and recrystallization from ethanol or acetonitrile .
- Key intermediates : Alkylation of pyrazole cores (e.g., 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) with halogenated triazolopyridazines is critical. Yield optimization often requires stoichiometric adjustments .
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., pyrrolidinyl protons at δ 2.7–3.1 ppm, pyrazole methyl groups at δ 2.5 ppm) .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ expected at ~483.2 g/mol for C₂₁H₂₇N₁₁) .
- IR Spectroscopy : Detects NH stretches (~3298 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve low yields in the coupling step?
Methodological Answer:
- Catalyst Screening : Replace copper(I) bromide with palladium catalysts (e.g., Pd(PPh₃)₄) for enhanced cross-coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
